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Compound of Interest

Compound Name:
5-Methyl-2-(pyridin-3-yl)thiazol-4-

ol

Cat. No.: B146978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridine-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming

the core of numerous compounds with a wide array of biological activities. This guide provides

a comparative analysis of the structure-activity relationships (SAR) of various pyridine-thiazole

inhibitors, focusing on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial

properties. The information is presented to facilitate the rational design of new, more potent,

and selective therapeutic agents.

Anticancer Activity
Pyridine-thiazole derivatives have demonstrated significant cytotoxic effects against a range of

cancer cell lines. The SAR studies reveal that modifications to the substituents on both the

pyridine and thiazole rings, as well as the linker connecting them, can profoundly influence their

anticancer potency.

Structure-Activity Relationship for Anticancer Activity
A series of novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their

cytotoxic action against various tumor cell lines. High antiproliferative activity was observed for

compounds 3 and 4. Notably, compound 3 exhibited a remarkable IC50 of 0.57 µM in HL-60

human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human

cell lines (IC50 > 50 µM), indicating a favorable selectivity profile.[1][2] The mechanism of
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action for these compounds is suggested to be related to the induction of genetic instability in

tumor cells, potentially through the inhibition of PARP1.[1][2]

In another study, a series of hydrazonothiazole-based pyridine compounds were synthesized

and tested against the A549 lung cancer cell line. Several of these compounds exhibited

greater efficacy than the standard drug, cisplatin.[3]

Metal complexes of pyridine-thiazole ligands have also been investigated. A Co(III) complex, in

particular, showed very effective antiproliferative activity against U-937 human monocytic tumor

cells with an IC50 value of 0.3976 ± 0.05 μM.[4]

Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives
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Compound ID Structure
Target/Cell
Line

IC50 (µM) Reference

3

3-(2-

fluorophenyl)-1-

[4-methyl-2-

(pyridin-2-

ylamino)-thiazol-

5-yl]-propenone

HL-60 0.57 [1][2]

4

4-(2-{1-(2-

fluorophenyl)-3-

[4-methyl-2-

(pyridin-2-

ylamino)-thiazol-

5-yl]-3-

oxopropylsulfanyl

}-acetylamino)-

benzoic acid

ethyl ester

Multiple Cancer

Cell Lines

Micromolar

concentrations
[1]

Co(III) Complex --INVALID-LINK-- U-937 0.3976 ± 0.05 [4]

PytH·ClO4

(Ligand)

N-(pyridin-2-

yl)-4-(pyridin-2-

yl)thiazol-2-

amine

perchlorate

U-937 4.374 ± 0.02 [4]

Mn(II) Complex
--INVALID-LINK-

-2
U-937 5.583 ± 0.12 [4]

Ni(II) Complex
--INVALID-LINK-

-2
U-937 11.63 ± 0.01 [4]

13a

pyridine-5-(p-

tolyldiazenyl-2,3-

dihydrothiazole)

HepG2 9.5 µg/mL [5]

8a Not specified HEp-2 5.9 µg/mL [5]
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1a Not specified HEp-2 7.5 µg/mL [5]

6g

2-((5-

(phenylamino)-1,

3,4-thiadiazol-2-

yl)thio)-1-(5-(4-

nitrophenyl)-3-

phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

A549 1.537 ± 0.097 [6]

6d

2-((5-

(allylamino)-1,3,4

-thiadiazol-2-

yl)thio)-1-(5-(4-

nitrophenyl)-3-

phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

A549 5.176 ± 0.164 [6]

6j

2-((5-((4-

chlorophenyl)ami

no)-1,3,4-

thiadiazol-2-

yl)thio)-1-(5-(4-

nitrophenyl)-3-

phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

A549 8.493 ± 0.667 [6]

Kinase Inhibition
The pyridine-thiazole scaffold has been successfully employed to design potent inhibitors of

various protein kinases, which are critical regulators of cell signaling and are often

dysregulated in diseases like cancer.
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Structure-Activity Relationship for Kinase Inhibition
A series of 4-(benzo[c][1][4][5]thiadiazol-5-yl)-3-(6-methylpyridin-2-yl)-pyrazoles were

synthesized and evaluated for their inhibitory activity against activin receptor-like kinase 5

(ALK5). Compound 22c was identified as the most potent inhibitor, with an IC50 value of 0.030

µM in an enzymatic assay, demonstrating four-fold greater potency than a clinical candidate,

LY-2157299.[7]

Table 2: ALK5 Inhibitory Activity of Pyridine-Thiazole Analogs

Compound ID Structure Target IC50 (µM) Reference

22c

4-(benzo[c][1][4]

[5]thiadiazol-5-

yl)-N-

cyclopropyl-3-(6-

methylpyridin-2-

yl)-1H-pyrazole-

5-carboxamide

ALK5 0.030 [7]

Novel quinazoline-based thiazole derivatives have been designed and synthesized as EGFR

kinase inhibitors. Compounds 4i and 4j demonstrated potent antiproliferative activity against

MCF-7, HepG2, and A549 human cancer cell lines, with better potency than the reference drug

erlotinib.[8] A series of pyrazole-thiadiazole-based compounds also showed inhibitory activity

against the A549 cell line, with compound 6g exhibiting an IC50 of 1.537 ± 0.097 μM and

inhibiting the EGFR enzyme with an IC50 of 0.024 ± 0.002 μM.[6]

Table 3: EGFR Kinase Inhibitory Activity of Pyridine-Thiazole Analogs
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Compound ID Structure Target IC50 (µM) Reference

4i

2-((4-((3-

ethynylphenyl)a

mino)quinazolin-

6-yl)amino)-N-(p-

tolyl)thiazole-5-

carboxamide

EGFR
Not specified

(potent)
[8]

4j

2-((4-((3-

ethynylphenyl)a

mino)quinazolin-

6-yl)amino)-N-(4-

methoxyphenyl)t

hiazole-5-

carboxamide

EGFR
Not specified

(potent)
[8]

6g

2-((5-

(phenylamino)-1,

3,4-thiadiazol-2-

yl)thio)-1-(5-(4-

nitrophenyl)-3-

phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

EGFR 0.024 ± 0.002 [6]

A series of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were synthesized and

evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase

kinase 3β (GSK3β). Compound 13a emerged as the most potent dual inhibitor with IC50 values

of 0.396 µg/mL and 0.118 µg/mL against CDK2 and GSK3β, respectively.[5]

Table 4: Dual CDK2/GSK3β Inhibitory Activity of Pyridine-Thiazole Hybrids
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Compound ID Structure Target IC50 (µg/mL) Reference

13a

pyridine-5-(p-

tolyldiazenyl-2,3-

dihydrothiazole)

CDK2 0.396 [5]

GSK3β 0.118 [5]

8a Not specified CDK2 0.675 [5]

GSK3β 0.134 [5]

Anti-inflammatory Activity
Pyridine-thiazole derivatives have also been investigated for their potential as anti-inflammatory

agents.

Structure-Activity Relationship for Anti-inflammatory
Activity
A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in

vitro anti-inflammatory activity using the bovine serum albumin denaturation method. The

compounds exhibited a range of inhibitory activities with IC50 values from 46.29 to 100.60

μg/mL.[9][10]

Table 5: Anti-inflammatory Activity of Pyridine-Thiazole Based Hydrazides
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Compound ID R Group
% Inhibition at
100 µg/mL

IC50 (µg/mL) Reference

5a 4-Cl 78.24 ± 1.37 35.03 [9]

5b 3,4-(OCH3)2 83.56 ± 0.96 95.11 [9]

5c 3-NO2 94.60 ± 0.90 76.12 [9]

5d 4-CH3 52.56 ± 0.80 85.79 [9]

5e 2-Furyl 87.97 ± 1.37 46.29 [9][10]

5f 3,4-(CH3)2 73.82 ± 1.45 58.62 [9]

5g 4-OCH2Ph 77.37 ± 0.94 100.60 [9][10]

5h 4-N(CH3)2 62.06 ± 1.57 80.18 [9]

5i 4-OH 49.70 ± 0.73 80.68 [9]

5j 2-OH, 5-Br 65.78 ± 1.64 48.33 [9]

5k 2-Thienyl 87.97 ± 1.37 46.29 [9][10]

5l 3-Pyridyl 87.97 ± 1.37 46.29 [9][10]

Diclofenac

Sodium
- 95.11 ± 0.98 35.03 [9]

Antimicrobial Activity
The pyridine-thiazole scaffold has been explored for the development of new antimicrobial

agents to combat drug-resistant pathogens.

Structure-Activity Relationship for Antimicrobial Activity
Novel thiazole derivatives incorporating a pyridine moiety were synthesized and screened for

their antimicrobial activities. Compound 13a showed good antibacterial activity with MIC values

ranging from 46.9 to 93.7 µg/mL and good antifungal activity with MIC values of 5.8 and 7.8

µg/mL.[11]

Table 6: Antimicrobial Activity of Pyridine-Thiazole Derivatives
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Compound ID Microorganism MIC (µg/mL) Reference

13a
Staphylococcus

aureus
93.7 [11]

Bacillus subtilis 46.9 [11]

Escherichia coli 93.7 [11]

Pseudomonas

aeruginosa
93.7 [11]

Candida albicans 7.8 [11]

Aspergillus niger 5.8 [11]

Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the pyridine-thiazole

inhibitors for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader. The IC50 value is calculated as the concentration of the

inhibitor that causes a 50% reduction in cell viability compared to the untreated control.

Kinase Inhibition Assay (Luminescence-Based)
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This assay quantifies the activity of a specific kinase by measuring the amount of ATP

remaining after the kinase reaction.

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the

test inhibitor at various concentrations in a suitable reaction buffer.

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60

minutes) to allow the kinase to phosphorylate its substrate.

ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent

contains luciferase and its substrate, luciferin.

Luminescence Measurement: The luciferase enzyme catalyzes the conversion of luciferin to

oxyluciferin, a reaction that produces light. The intensity of the luminescence is inversely

proportional to the kinase activity and is measured using a luminometer.

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition

against the inhibitor concentration.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin
Denaturation)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of

bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.

Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of

BSA and various concentrations of the test compound.

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

Heat Denaturation: Induce protein denaturation by heating the mixtures at 51°C for 20

minutes.

Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm

using a spectrophotometer.
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Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated,

and the IC50 value is determined as the concentration of the compound that inhibits

denaturation by 50%.

Antimicrobial Minimum Inhibitory Concentration (MIC)
Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth

medium in a 96-well microtiter plate.

Inoculation: Inoculate each well with the standardized microbial suspension.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Signaling Pathway and Workflow Diagrams
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General Experimental Workflow for SAR Studies
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Caption: General experimental workflow for SAR studies of pyridine-thiazole inhibitors.
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Caption: Simplified EGFR signaling pathway and the point of intervention for pyridine-thiazole

inhibitors.

Logical Relationship of a SAR Study
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Caption: Logical relationship illustrating a typical structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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